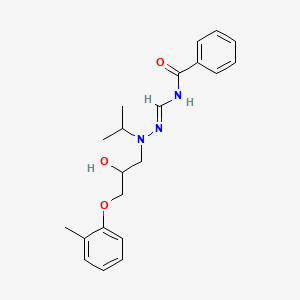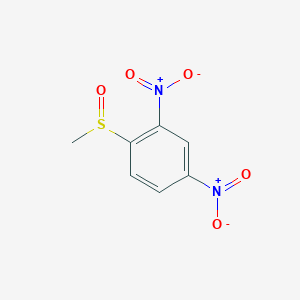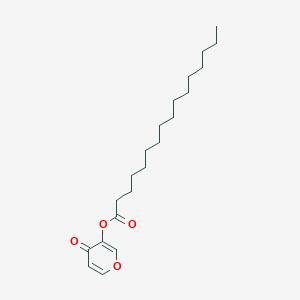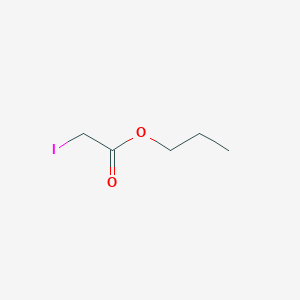![molecular formula C8H14O4 B14435875 (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 74358-92-2](/img/structure/B14435875.png)
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-2,6,7-trioxabicyclo[222]octan-4-yl)methanol is a bicyclic compound featuring an ortho ester moiety This compound is known for its unique structure, which includes a trioxabicyclo[222]octane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of ethyl orthoformate with formaldehyde and an alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the trioxabicyclo[2.2.2]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and form stable intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the hydroxyl group present in (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.
Uniqueness
(1-Ethyl-2,6,7-trioxabicyclo[22
Propriétés
Numéro CAS |
74358-92-2 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(1-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C8H14O4/c1-2-8-10-4-7(3-9,5-11-8)6-12-8/h9H,2-6H2,1H3 |
Clé InChI |
QAMYMHOUUPFQRG-UHFFFAOYSA-N |
SMILES canonique |
CCC12OCC(CO1)(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


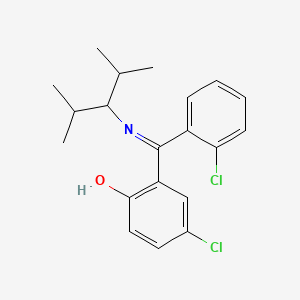


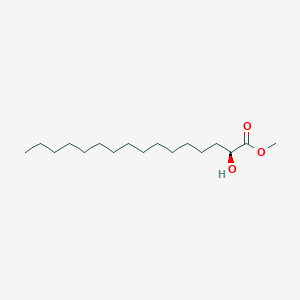
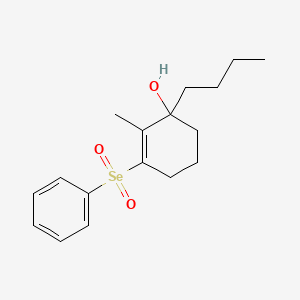
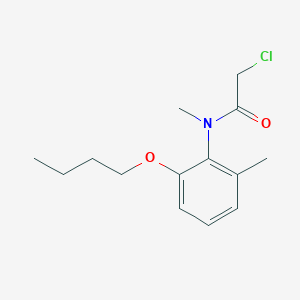

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
